molecular formula C9H12FNO B2796363 1-Amino-1-(2-fluorophenyl)propan-2-ol CAS No. 1226365-81-6

1-Amino-1-(2-fluorophenyl)propan-2-ol

Cat. No.: B2796363
CAS No.: 1226365-81-6
M. Wt: 169.199
InChI Key: DWXYPVJJOLRWQJ-UHFFFAOYSA-N
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Description

“1-Amino-1-(2-fluorophenyl)propan-2-ol” is a chemical compound with the molecular formula C9H12FNO . It is a derivative of propan-2-ol, where one of the hydrogen atoms on the carbon adjacent to the hydroxyl group is replaced by an amino group, and one of the hydrogen atoms on the phenyl ring is replaced by a fluorine atom .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H12FNO/c1-9(12,6-11)7-2-4-8(10)5-3-7/h2-5,12H,6,11H2,1H3 . This indicates that the molecule consists of a propan-2-ol backbone with a fluorophenyl group and an amino group attached to the same carbon atom .


Chemical Reactions Analysis

As an alcohol, “this compound” could potentially undergo oxidation reactions to form aldehydes, ketones, or carboxylic acids . The specific reactions would depend on the reaction conditions and the presence of suitable oxidizing agents .

Scientific Research Applications

Pharmaceutical Research and Designer Stimulants

Compounds similar to "1-Amino-1-(2-fluorophenyl)propan-2-ol" have been studied in the context of designer stimulants, such as 3-Fluorophenmetrazine (3-FPM), a fluorinated derivative of phenmetrazine. The research focused on developing detection methods for these substances in biological samples, which is crucial for forensic and clinical case interpretations. The study also detailed the pharmacokinetic profile of 3-FPM, highlighting its metabolism and excretion patterns (Grumann et al., 2019).

Corrosion Inhibition

Tertiary amines, including derivatives synthesized from "1,3-di-amino-propan-2-ol," have been explored for their potential in inhibiting carbon steel corrosion. These compounds, such as 1,3-di-morpholin-4-yl-propan-2-ol (DMP) and 1,3-bis-diethylamino-propan-2-ol (DEAP), showed significant inhibition effects, protecting metal surfaces from corrosive environments (Gao et al., 2007).

Enzymatic Synthesis of Polyamines

Research on cyclic polyamines synthesized from amino alcohols like "3-amino-propan-1-ol" has shown potential for creating multifunctional polycationic polyamines used in drug and gene delivery. This enzymatic method offers a broad range of possible polyamine products, indicating the versatility of amino alcohol derivatives in synthesizing complex molecules (Cassimjee et al., 2012).

Chemical Biology and Fluorescence Studies

Fluorescent amino acids, including those derived from amino alcohols, have been utilized in chemical biology for studying protein structures and interactions. These compounds enable non-invasive studies within cells and organisms, enhancing our understanding of molecular processes. The development of fluorescent amino acids and their integration into biomolecules facilitate real-time imaging and tracking of biological events (Cheng et al., 2020).

Antimicrobial and Antifungal Agents

Compounds structurally related to "this compound" have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies reveal the potential of such derivatives in developing new therapeutic agents against microbial and fungal infections, demonstrating the broad applicability of amino alcohol derivatives in medicinal chemistry (Guillon et al., 2009; Guillon et al., 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding inhalation, contact with skin and eyes, and exposure to heat, hot surfaces, sparks, open flames, and other ignition sources .

Properties

IUPAC Name

1-amino-1-(2-fluorophenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-6(12)9(11)7-4-2-3-5-8(7)10/h2-6,9,12H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXYPVJJOLRWQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1F)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226365-81-6
Record name 1-amino-1-(2-fluorophenyl)propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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